molecular formula C7H7N3O2 B8595351 N1-(3-pyridinyl)ethanediamide

N1-(3-pyridinyl)ethanediamide

Cat. No. B8595351
M. Wt: 165.15 g/mol
InChI Key: JUYJVFUDQRKZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06495576B2

Procedure details

A solution of the product from Example 35A and ammonia in methanol was processed as described in Example 1B to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([NH:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)[C:3](OCC)=[O:4].[NH3:15]>CO>[N:11]1[CH:12]=[CH:13][CH:14]=[C:9]([NH:8][C:2](=[O:1])[C:3]([NH2:15])=[O:4])[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)OCC)NC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)NC(C(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.